molecular formula C10H10F3NO3 B13578323 Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate

Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B13578323
M. Wt: 249.19 g/mol
InChI Key: ATYKTRPHMYJMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate is a chemical compound with the molecular formula C10H8F3NO3.
  • It consists of a benzoate ring substituted with an amino group (NH2) at position 5 and an ethoxy group (C2H5O) at position 2.
  • The trifluoroethoxy group (CF3CH2O) enhances its lipophilicity and stability.
  • This compound is used in various scientific applications due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 5-aminosalicylic acid with 2,2,2-trifluoroethanol in the presence of a suitable acid catalyst.

      Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., methanol or ethanol).

      Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate can undergo various reactions

      Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH) or mineral acids (e.g., HCl) are used for hydrolysis.

      Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: Notable applications yet to be fully explored.

      Industry: Limited industrial applications due to its specialized structure.

  • Mechanism of Action

    • The exact mechanism of action remains unclear.
    • Potential molecular targets and pathways need further research.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate stands out due to its specific combination of functional groups.

    Remember that this compound’s applications are still being explored, and further research is needed to fully understand its potential

    Properties

    Molecular Formula

    C10H10F3NO3

    Molecular Weight

    249.19 g/mol

    IUPAC Name

    methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate

    InChI

    InChI=1S/C10H10F3NO3/c1-16-9(15)7-4-6(14)2-3-8(7)17-5-10(11,12)13/h2-4H,5,14H2,1H3

    InChI Key

    ATYKTRPHMYJMEY-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=C(C=CC(=C1)N)OCC(F)(F)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.